5-Methyl-8-phenyloct-5-enenitrile
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Overview
Description
5-Methyl-8-phenyloct-5-enenitrile is an organic compound with the molecular formula C_16H_19N. It is characterized by a nitrile group (-C≡N) attached to an octene chain, which is further substituted with a methyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-8-phenyloct-5-enenitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-8-phenyloct-5-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH_4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
5-Methyl-8-phenyloct-5-enenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methyl-8-phenyloct-5-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-8-phenyloct-5-enamide: Similar structure but with an amide group instead of a nitrile group.
5-Methyl-8-phenyloct-5-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Methyl-8-phenyloct-5-enamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
5-Methyl-8-phenyloct-5-enenitrile is unique due to its combination of a nitrile group with a substituted octene chain and a phenyl group.
Properties
CAS No. |
917612-13-6 |
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Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
5-methyl-8-phenyloct-5-enenitrile |
InChI |
InChI=1S/C15H19N/c1-14(8-5-6-13-16)9-7-12-15-10-3-2-4-11-15/h2-4,9-11H,5-8,12H2,1H3 |
InChI Key |
IBZQKBQHZZZWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CC=CC=C1)CCCC#N |
Origin of Product |
United States |
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